Cas no 2005051-67-0 (Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate)

Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate
- 2005051-67-0
- EN300-6982627
- Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate
-
- Inchi: 1S/C15H20FNO2/c16-9-8-13-7-4-10-17(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2
- InChI Key: LGVRTUJJXQXUSP-UHFFFAOYSA-N
- SMILES: FCCC1CN(C(=O)OCC2C=CC=CC=2)CCC1
Computed Properties
- Exact Mass: 265.14780704g/mol
- Monoisotopic Mass: 265.14780704g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 29.5Ų
Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6982627-1.0g |
benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate |
2005051-67-0 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
Enamine | EN300-6982627-0.1g |
benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate |
2005051-67-0 | 95.0% | 0.1g |
$804.0 | 2025-03-12 | |
Enamine | EN300-6982627-0.25g |
benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate |
2005051-67-0 | 95.0% | 0.25g |
$840.0 | 2025-03-12 | |
Enamine | EN300-6982627-5.0g |
benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate |
2005051-67-0 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
Enamine | EN300-6982627-0.05g |
benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate |
2005051-67-0 | 95.0% | 0.05g |
$768.0 | 2025-03-12 | |
Enamine | EN300-6982627-0.5g |
benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate |
2005051-67-0 | 95.0% | 0.5g |
$877.0 | 2025-03-12 | |
Enamine | EN300-6982627-10.0g |
benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate |
2005051-67-0 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 | |
Enamine | EN300-6982627-2.5g |
benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate |
2005051-67-0 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 |
Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate Related Literature
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
Additional information on Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate
Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate (CAS No. 2005051-67-0): A Comprehensive Overview
Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate, identified by the CAS number 2005051-67-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of a benzyl group and a 2-fluoroethyl side chain in its molecular structure imparts unique chemical and pharmacological properties, making it a valuable intermediate in the synthesis of various therapeutic agents.
The structure of Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate consists of a piperidine ring substituted at the 3-position with a benzyl group and at the 2-position with a 2-fluoroethyl moiety. This arrangement contributes to its stability and reactivity, enabling its use in various synthetic pathways. The benzyl group, known for its protecting group capabilities in organic synthesis, enhances the compound's versatility in medicinal chemistry applications. Meanwhile, the 2-fluoroethyl side chain introduces fluorine, an element that is frequently incorporated into pharmaceuticals to improve metabolic stability, binding affinity, and overall efficacy.
In recent years, there has been growing interest in the development of novel piperidine derivatives due to their potential as pharmacological tools. Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate has emerged as a key intermediate in the synthesis of small-molecule drugs targeting various diseases. Its unique structural features make it particularly useful in the development of compounds with central nervous system (CNS) activity, including those aimed at treating neurological disorders such as depression, anxiety, and neurodegenerative diseases.
One of the most compelling aspects of Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate is its role in the synthesis of monoamine oxidase (MAO) inhibitors. MAOs are enzymes that play a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibiting these enzymes can lead to increased levels of neurotransmitters, which may alleviate symptoms associated with mood disorders. Several research studies have demonstrated that derivatives of piperidine, including Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate, exhibit potent MAO inhibition properties. This has led to its exploration as a potential lead compound for the development of new antidepressants and anxiolytics.
Furthermore, the fluorine atom present in the 2-fluoroethyl side chain of Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate is known to enhance drug-likeness by improving lipophilicity and metabolic stability. Fluorinated compounds often exhibit improved pharmacokinetic profiles, which can translate into better therapeutic outcomes. This has prompted researchers to investigate its use in developing next-generation CNS drugs that require prolonged half-lives and reduced susceptibility to enzymatic degradation.
The synthetic pathways involving Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate are also noteworthy. The compound can be synthesized through multi-step organic reactions that involve functional group transformations such as alkylation, carboxylation, and fluorination. These synthetic strategies highlight its utility as a building block for more complex molecules. The ease with which it can be modified makes it an attractive candidate for medicinal chemists seeking to explore new chemical spaces.
In academic research, Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate has been employed in various high-throughput screening (HTS) campaigns to identify novel bioactive compounds. Its structural motifs have been incorporated into libraries designed for virtual screening and experimental testing against diverse biological targets. This approach has led to the discovery of several hit compounds with promising therapeutic potential.
The pharmacological profile of derivatives derived from Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate continues to be an area of active investigation. Preclinical studies have shown that certain analogs exhibit significant effects on neurotransmitter systems without causing adverse side effects commonly associated with traditional psychotropic drugs. These findings are particularly encouraging for developing safer and more effective treatments for mental health disorders.
The industrial significance of Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate cannot be overstated. Pharmaceutical companies have recognized its potential as a key intermediate and are investing resources into optimizing its synthesis for large-scale production. Advances in green chemistry have also influenced how this compound is produced, with efforts focused on reducing waste and improving energy efficiency.
The future prospects for Benzyl 3-(2-fluoroethyl)piperidine-1-carboxylate are bright, given its versatility and growing body of evidence supporting its utility in drug development. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to play an even greater role in the discovery and development of innovative therapeutics.
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